2,2',4,5,6'-Pentachlorobiphenyl

Description

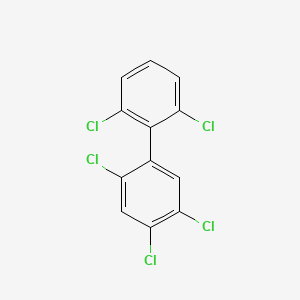

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)12(7)6-4-10(16)11(17)5-9(6)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVXHRLMPBDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867525 | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-06-9 | |

| Record name | PCB 102 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NOS5F84W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of 2,2 ,4,5,6 Pentachlorobiphenyl

Presence in Abiotic Environmental Compartments

The physicochemical properties of 2,2',4,5,6'-Pentachlorobiphenyl, such as its low water solubility and high octanol-water partition coefficient, govern its distribution in the environment, leading to its presence in the atmosphere, water systems, and its accumulation in soils and sediments. nih.gov

Atmospheric Distribution and Transport Phenomena

Polychlorinated biphenyls, including congeners like this compound, are subject to long-range atmospheric transport, which has resulted in their detection in remote regions such as the Arctic, far from their original sources. clu-in.orgvliz.beresearchgate.net Lighter, less chlorinated PCB congeners are generally more volatile and tend to be more prevalent in the atmosphere. researchgate.net

Atmospheric transport can occur through various mechanisms, including wet and dry deposition. researchgate.net A significant, though secondary, source of atmospheric PCBs is the re-emission from environmental reservoirs like soil and water. copernicus.org Biomass burning, such as forest fires and agricultural burning, has also been identified as a notable source, capable of releasing stored PCBs back into the atmosphere and transporting them over vast distances. copernicus.orgvliz.beresearchgate.net For instance, agricultural fires in Eastern Europe have led to record-high atmospheric PCB concentrations at the Zeppelin station on Svalbard. copernicus.orgresearchgate.net

Aquatic Systems: Freshwater and Marine Environments

Due to their persistence, PCBs are widespread in both freshwater and marine environments. nih.govnih.gov Runoff from contaminated land and atmospheric deposition are major pathways for the entry of these compounds into aquatic ecosystems. ca.gov Once in the water, their low solubility means they tend to adsorb to particulate matter and settle into the sediment, but they can also be found in the water column.

Studies have documented PCB contamination in various marine environments, including the Mediterranean Sea, where the highest concentrations are found in the western and central regions. nih.gov In freshwater systems, such as Lake Chapala in Mexico, PCBs have been detected in both water and sediment. nih.gov In a 2018 study of Lake Chapala, the average PCB concentration in water samples was 2.29 ± 0.31 ng/mL. nih.gov

Sedimentary Records and Soil Contamination Profiles

Soils and sediments act as significant sinks and long-term reservoirs for PCBs. nih.govgov.scot Contamination of soil can occur from various sources, including the weathering of building materials containing PCBs, such as caulking. nih.gov Studies have shown soil contamination around buildings with PCB-containing caulk, with concentrations ranging from 3.3 to 34 mg/kg. nih.gov Globally, the total burden of PCBs in soil has been estimated to be substantial, with atmospheric deposition being a key contributor. nih.gov

Sediments in aquatic environments also accumulate PCBs, reflecting the history of contamination in the area. researchgate.net In a study of a pond wetland, the maximum detected concentration of this compound (PCB 103) in sediment was 0.0000923 mg/kg. epa.gov The concentrations of PCBs in sediments are often linked to the proximity of urban and industrialized areas. researchgate.net

Bioaccumulation and Biomagnification in Ecological Systems

The lipophilic (fat-loving) nature of this compound leads to its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. vliz.be As it moves up the food chain, its concentration increases in a process called biomagnification, posing a threat to organisms at higher trophic levels. capemaywhalewatch.comca.gov

Occurrence in Aquatic Biota (e.g., Fish, Invertebrates)

PCBs are readily taken up by aquatic organisms from the surrounding water, sediment, and through their diet. ijrsset.org Invertebrates and fish can accumulate significant levels of these contaminants. For example, in a tidal river-marsh on the Potomac River, mean total PCB concentrations in finfish ranged from 150 ng/g to 450 ng/g wet weight. nih.gov

Different species of fish exhibit varying levels of PCB contamination. A study in Lake Chapala, Mexico, found the following average concentrations of total PCBs in different fish species in 2018:

| Fish Species | Average PCB Concentration (ng/g dry weight) |

| Chirostoma spp. | 2.59 ± 1.21 |

| Cyprinus carpio | 3.53 ± 1.25 |

| Oreochromis aureus | 3.84 ± 1.62 |

| Source: nih.gov |

The bioaccumulation potential of individual PCB congeners can vary. The biota-sediment accumulation factor (BSAF), which is the ratio of the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in sediment, is a measure of this potential. In the Potomac River study, the median BSAF for total PCBs in all finfish species was 2.9. nih.gov

Distribution in Terrestrial Organisms and Food Webs

The process of biomagnification is also a significant concern in terrestrial ecosystems. northeastern.edu Organisms at the top of terrestrial food webs can accumulate high concentrations of PCBs by consuming contaminated prey. One study highlighted the biomagnification of PCBs in a lichen-caribou-wolf food chain, demonstrating the transfer of these persistent pollutants through terrestrial trophic levels. sfu.caresearchgate.net

While specific data on the concentrations of this compound in a wide range of terrestrial organisms is limited, the principles of biomagnification suggest that predators will have higher concentrations than herbivores. The mechanisms of biomagnification can differ between aquatic and terrestrial food webs, influenced by factors such as respiratory elimination and metabolic rates. northeastern.edu

Levels in Avian and Mammalian Wildlife Tissues

The persistent and bioaccumulative nature of this compound (PCB-103) leads to its detection in the tissues of wildlife across the globe. As a component of historical PCB mixtures, its presence in avian and mammalian species serves as an indicator of environmental contamination. The concentration of this specific pentachlorobiphenyl congener can vary significantly based on the species, its trophic level, geographic location, and the type of tissue analyzed.

Avian Wildlife

Studies focusing on congener-specific polychlorinated biphenyl (B1667301) (PCB) analysis in avian species have provided insights into the accumulation of this compound. This compound is often one of numerous PCB congeners detected, and its relative abundance can differ between species, likely due to variations in diet and metabolic capacity.

In a study of aquatic bird eggs from the Lower Laguna Madre, Texas, various PCB congeners were identified, with patterns of accumulation differing among species such as Caspian terns (Sterna caspia), great blue herons (Ardea herodias), snowy egrets (Egretta thula), and tricolored herons (Egretta tricolor). plos.org While the study highlighted the predominance of other congeners like PCB-153 and PCB-138, the detailed analysis across multiple species points to the widespread distribution of various PCBs in avian food webs. plos.org

Research on oceanic birds from the North Pacific and the Southern Ocean also reveals congener-specific accumulation patterns. In species like the black-footed albatross (Phoebastria nigripes), high levels of certain PCBs have been recorded. researchgate.net The congener profiles in these top predators reflect the composition of PCBs in their marine prey. Although specific concentrations for this compound are not always the highest among the detected congeners, its consistent presence is noted in comprehensive analyses.

The following table summarizes representative findings on the concentration of this compound in avian tissues from available research.

Interactive Data Table: Concentrations of this compound in Avian Tissues

| Species | Geographic Location | Tissue Type | Concentration (ng/g lipid weight) | Study Reference |

| Black-footed Albatross (Phoebastria nigripes) | North Pacific | Plasma | Data Not Specified | Guruge et al. (2001) researchgate.net |

| Caspian Tern (Sterna caspia) | Lower Laguna Madre, Texas | Egg | Data Not Specified | Mora (1996) plos.org |

| Great Blue Heron (Ardea herodias) | Lower Laguna Madre, Texas | Egg | Data Not Specified | Mora (1996) plos.org |

| Snowy Egret (Egretta thula) | Lower Laguna Madre, Texas | Egg | Data Not Specified | Mora (1996) plos.org |

| Tricolored Heron (Egretta tricolor) | Lower Laguna Madre, Texas | Egg | Data Not Specified | Mora (1996) plos.org |

Note: "Data Not Specified" indicates that while the study performed congener-specific analysis, the concentration for this particular compound was not explicitly reported in the accessible text.

Mammalian Wildlife

Similar to avian species, this compound is detected in a variety of mammalian wildlife, from terrestrial to marine environments. Marine mammals, often at the top of aquatic food webs, tend to accumulate high levels of PCBs due to biomagnification.

In terrestrial ecosystems, wild mammals also exhibit exposure to a range of PCB congeners. A study on wild terrestrial mammals in Japan, including large Japanese field mice (Apodemus speciosus), lesser Japanese moles (Mogera imaizumii), and raccoon dogs (Nyctereutes procyonoides), investigated the congener-specific accumulation of dioxin-related compounds, which include certain PCBs. researchgate.net Such studies are crucial for understanding the transfer of these compounds through terrestrial food chains.

The table below presents data on the levels of this compound found in the tissues of various mammalian wildlife.

Interactive Data Table: Concentrations of this compound in Mammalian Tissues

| Species | Geographic Location | Tissue Type | Concentration (ng/g lipid weight) | Study Reference |

| Harbor Porpoise (Phocoena phocoena) | Puck Bay, Baltic Sea | Blubber, Liver, Muscle | Data Not Specified | Falandysz et al. (1994) nih.govresearchgate.net |

| Killer Whale (Orcinus orca) | North Atlantic | Muscle | Data Not Specified | Megson et al. (2021) mmu.ac.ukresearchgate.net |

| Risso's Dolphin (Grampus griseus) | North Atlantic | Muscle | Data Not Specified | Megson et al. (2021) mmu.ac.ukresearchgate.net |

| Raccoon Dog (Nyctereutes procyonoides) | Japan | Adipose, Liver | Data Not Specified | Ueno et al. (2006) researchgate.net |

| Large Japanese Field Mouse (Apodemus speciosus) | Japan | Carcass | Data Not Specified | Ueno et al. (2006) researchgate.net |

| Lesser Japanese Mole (Mogera imaizumii) | Japan | Carcass | Data Not Specified | Ueno et al. (2006) researchgate.net |

Note: "Data Not Specified" indicates that while the study performed congener-specific analysis, the concentration for this particular compound was not explicitly reported in the accessible text.

Environmental Fate and Transport Dynamics of 2,2 ,4,5,6 Pentachlorobiphenyl

Long-Range Atmospheric and Oceanic Transport Modeling

The global distribution of PCBs, including 2,2',4,5,6'-Pentachlorobiphenyl, is primarily driven by long-range atmospheric transport. nih.gov Despite having relatively low vapor pressures, these compounds can volatilize from contaminated surfaces and be transported over vast distances. envirocomp.com Lighter PCB congeners are generally more volatile and thus more readily transported through the atmosphere. epa.gov Modeling studies and environmental monitoring have confirmed the presence of PCBs in remote regions such as the Arctic, far from their original sources, underscoring the efficiency of atmospheric transport. envirocomp.comepa.gov

The process, often termed "global distillation" or the "grasshopper effect," involves the repeated volatilization in warmer regions and deposition in cooler regions. ntnu.no Warm temperatures favor the evaporation of PCBs, while cooler temperatures at higher latitudes promote their deposition from the atmosphere onto surfaces like water and soil. ntnu.no This leads to an accumulation of these compounds in polar environments. ntnu.no

Ocean currents also contribute to the long-range transport of PCBs. envirocomp.com Once deposited into the ocean, PCBs can be transported via oceanic circulation patterns. Due to their hydrophobicity, PCBs tend to accumulate in the organic fraction of marine environments and can be transported with ocean currents to distant locations. wikipedia.org The immense volume of the oceans allows for the dissolution of significant quantities of PCBs, which can then be distributed globally. wikipedia.org

Sorption and Desorption Processes in Environmental Matrices

The fate of this compound in soil and sediment is largely controlled by sorption and desorption processes. PCBs exhibit strong sorption to soil and sediment, a characteristic that is highly correlated with the organic carbon content of the matrix. nm.govnih.gov The more chlorinated a PCB congener is, the more tenaciously it is held by soil and sediment particles. nm.gov As a pentachlorobiphenyl, PCB 102 has a strong affinity for particulate matter.

This strong binding to soil organic matter and clay minerals inhibits the mobility of PCBs in aqueous solutions, such as groundwater. nm.govcdc.gov Consequently, leaching of this compound to groundwater is generally not considered a primary transport pathway. cdc.gov However, mobility can be enhanced if the leaching solution is an organic solvent. nm.gov

Desorption, the release of sorbed PCBs back into the water column or soil porewater, is a critical process that can make these compounds available again for transport and biological uptake. oaepublish.com Even when direct discharges are eliminated, contaminated sediments can act as a long-term secondary source of PCBs to the overlying water. hudsonriver.org The equilibrium between the sorbed and dissolved phases is a key determinant of the persistence and bioavailability of this compound in the environment.

Table 1: Factors Influencing PCB Sorption

| Factor | Influence on Sorption | Reference |

|---|---|---|

| Organic Carbon Content | High direct correlation; increased organic matter leads to increased sorption. | nm.gov |

| Degree of Chlorination | Higher chlorination leads to stronger sorption. | nm.gov |

| Particle Size | Smaller particles (like clay) provide a larger surface area for sorption. | cdc.gov |

| Aqueous Solubility | Lower solubility is correlated with higher sorption. | nm.gov |

| Presence of Co-solvents | Organic solvents can increase mobility by competing for sorption sites. | nm.gov |

Sediment-Water Interfacial Exchange and Burial Processes

The interface between sediment and the overlying water column is a dynamic zone for PCB cycling. Sediments often act as a significant reservoir for particle-reactive contaminants like this compound. hudsonriver.org Studies in environments like the Hudson River Estuary have shown that sediment-bound PCBs can be present at concentrations above equilibrium with the overlying water, creating a thermodynamic driving force for their release from the sediment into the water. hudsonriver.org

Several processes govern the exchange of PCBs at the sediment-water interface:

Diffusive Release: Dissolved PCBs can diffuse from the sediment porewater into the overlying water column.

Resuspension and Desorption: Bottom sediments can be physically resuspended by currents or bioturbation. Once in the water column, PCBs can desorb from these resuspended particles.

Burial: The continuous deposition of new sediment can bury contaminated layers, effectively removing PCBs from the biologically active zone. This process of sediment accumulation and burial can act as a long-term sink for these compounds. hudsonriver.org

The net flux of PCBs between sediment and water is a balance of these processes. In many contaminated systems, the release from sediments constitutes a persistent source of PCBs to the water column long after primary discharges have ceased. hudsonriver.org The estimated fluxes from sediment to water can be substantial, in some cases exceeding the input from upstream riverine sources. hudsonriver.org

Volatilization and Atmospheric Deposition Pathways

Volatilization from contaminated water and soil surfaces is a primary pathway for the entry of this compound into the atmosphere. cdc.gov Once in the atmosphere, it can be transported and subsequently removed through atmospheric deposition. Deposition can occur through two main pathways:

Wet Deposition: The removal of PCBs from the atmosphere by precipitation (rain, snow, etc.).

Dry Deposition: The transfer of PCBs to the Earth's surface in the absence of precipitation. This includes the settling of particle-bound PCBs and the direct gaseous exchange at the air-surface interface. sfei.org

Atmospheric deposition is a dominant source of PCBs to many surface waters and terrestrial ecosystems. cdc.gov The net direction of the flux (from air to water or water to air) depends on the relative concentrations in the two compartments and environmental conditions such as temperature and wind speed. sfei.orgnih.gov For instance, in some water bodies, volatilization from the water to the atmosphere can be the dominant process, making the water body a net source of PCBs to the atmosphere. sfei.orgnih.gov In contrast, in other areas, atmospheric deposition may be the primary loading pathway. sfei.org

Table 2: Example of PCB Fluxes in an Urban Estuary

| Flux Type | Direction | Estimated Rate | Reference |

|---|---|---|---|

| Gaseous Volatilization | Water to Atmosphere | 5.8 to 100 ng·m⁻²·day⁻¹ | sfei.org |

| Particulate Dry Deposition | Atmosphere to Water | 0.39 to 2.1 ng·m⁻²·day⁻¹ | sfei.org |

| Net Air-Water Exchange | Net Sink (from Water to Air) | 68 ng/m²/day | nih.gov |

Note: Data represents total PCBs from specific studies and illustrates the relative importance of different pathways.

Influence of Environmental Parameters on Congener Fate

The environmental fate and transport of this compound are significantly influenced by various environmental parameters.

Temperature: Higher temperatures increase the vapor pressure of PCBs, leading to higher rates of volatilization from soil and water surfaces. ntnu.norivm.nl This is a key driver of the global distillation process. ntnu.no Temperature also affects the rates of degradation processes.

Organic Matter Content: As previously discussed, the amount of organic matter in soil and sediment is a primary factor controlling the sorption of PCBs. nm.govnih.gov Higher organic content leads to greater retention and reduced mobility.

Soil and Sediment Properties: Besides organic matter, other properties like particle size distribution and clay content influence sorption. cdc.gov

Soil Moisture: The volatilization of pesticides is generally more rapid from wet soils compared to dry soils. rivm.nl Water molecules can compete with PCBs for adsorption sites on soil particles, increasing their availability for volatilization. rivm.nl However, very high water content can slow down diffusion in soil pores. rivm.nl

Wind Speed and Air Flow: Higher wind speeds over a contaminated surface can enhance the rate of volatilization by maintaining a steeper concentration gradient between the surface and the overlying air. rivm.nl

These parameters interact in complex ways to determine the ultimate distribution and persistence of this compound in the environment.

Biotransformation and Metabolic Pathways of 2,2 ,4,5,6 Pentachlorobiphenyl

Microbial Degradation Mechanisms

The microbial breakdown of PCBs is a critical process in the natural attenuation of these pollutants from the environment. This degradation can occur under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions, involving distinct biochemical pathways and microbial players.

Aerobic Biotransformation Pathways and Metabolites

The aerobic biodegradation of PCBs is primarily a co-metabolic process, where bacteria utilize other carbon sources for growth while fortuitously degrading PCBs. The primary pathway for aerobic PCB degradation is the biphenyl (B1667301) catabolic pathway, encoded by the bph genes. This pathway typically involves a series of enzymatic reactions initiated by a powerful dioxygenase enzyme. nih.govresearchgate.net

While specific studies detailing the complete aerobic degradation pathway of 2,2',4,5,6'-pentachlorobiphenyl are limited, the degradation of other pentachlorobiphenyls, such as 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101) by Microbacterium paraoxydans, offers significant insights. nih.govnih.gov The initial step is the dioxygenation of the biphenyl rings, leading to the formation of a cis-dihydrodiol. This is followed by dehydrogenation to form a dihydroxybiphenyl, which then undergoes meta-cleavage of the ring. Subsequent enzymatic reactions lead to the formation of chlorobenzoic acids, which can be further mineralized. researchgate.net

A study investigating the degradation of a pentachlorobiphenyl by Microbacterium paraoxydans identified several key upregulated proteins, including ABC transporter substrate-binding proteins, which are involved in the uptake of the pollutant into the bacterial cell. nih.govnih.gov Metabolomic analysis of the same process revealed the accumulation of metabolites such as 1,2,4-benzenetriol, suggesting its involvement in the degradation cascade. nih.govnih.gov These findings suggest that the aerobic biotransformation of this compound likely proceeds through a similar oxidative pathway, yielding chlorinated benzoic acids and other intermediate metabolites.

Table 1: Potential Aerobic Biotransformation Products of Pentachlorobiphenyls

| Precursor Compound | Potential Metabolite Type | Example Metabolite |

| Pentachlorobiphenyl | Dihydroxylated intermediate | Dihydroxy-pentachlorobiphenyl |

| Pentachlorobiphenyl | Ring cleavage product | Chloro-hydroxyphenyl-hexadienoic acid |

| Pentachlorobiphenyl | Final stable product | Chlorobenzoic acid |

This table is illustrative of the types of metabolites expected from the aerobic degradation of pentachlorobiphenyls based on established pathways.

Anaerobic Reductive Dechlorination Processes and Products

Under anaerobic conditions, the primary mechanism for PCB biotransformation is reductive dechlorination. In this process, chlorine atoms are sequentially removed from the biphenyl structure and replaced with hydrogen atoms, a reaction catalyzed by anaerobic microorganisms. nih.govasm.org This process is significant because it reduces the toxicity of the PCB congeners and often makes them more susceptible to subsequent aerobic degradation. nih.gov

Studies on the anaerobic dechlorination of other pentachlorobiphenyls, such as 2,3,4,5,6-pentachlorobiphenyl (B96224), have demonstrated a preferential removal of meta and para chlorines. researchgate.netoup.com For instance, the anaerobic dechlorination of 2,3,4,5,6-pentachlorobiphenyl by a microbial consortium in granular form resulted in a stepwise dechlorination, yielding tetrachlorobiphenyls, trichlorobiphenyls, dichlorobiphenyls, and eventually monochlorobiphenyl. researchgate.net Specifically, the pathway was proposed to proceed via 2,3,4,6-tetrachlorobiphenyl, 2,4,6-trichlorobiphenyl, 2,4-dichlorobiphenyl, and 2-chlorobiphenyl. researchgate.net The source of the hydrogen atom for this replacement has been identified as the proton (H+) from water. nih.govasm.org

It is highly probable that the anaerobic degradation of this compound follows a similar pattern of reductive dechlorination, with the likely initial products being various tetrachlorobiphenyl congeners. The specific dechlorination pathway and the resulting products will depend on the enzymatic machinery of the microbial community present.

Table 2: Exemplary Anaerobic Reductive Dechlorination Pathway of a Pentachlorobiphenyl

| Starting Compound | Dechlorination Product |

| 2,3,4,5,6-Pentachlorobiphenyl | 2,3,4,6-Tetrachlorobiphenyl |

| 2,3,4,6-Tetrachlorobiphenyl | 2,4,6-Trichlorobiphenyl |

| 2,4,6-Trichlorobiphenyl | 2,4-Dichlorobiphenyl |

| 2,4-Dichlorobiphenyl | 2-Chlorobiphenyl |

This table illustrates a documented dechlorination sequence for a pentachlorobiphenyl isomer, which provides a model for the potential degradation of this compound. researchgate.net

Role of Specific Microbial Consortia and Enzymes in Degradation

The degradation of PCBs is often carried out by microbial consortia rather than single microbial species. nih.gov In aerobic environments, bacteria from genera such as Rhodococcus, Pseudomonas, and Burkholderia are well-known for their ability to degrade PCBs. nih.gov For instance, Microbacterium paraoxydans has been identified as a potent degrader of pentachlorobiphenyl. nih.govnih.gov The key enzymes in the aerobic pathway are biphenyl dioxygenases (bphA), which initiate the attack on the PCB molecule. nih.gov

In anaerobic settings, the microorganisms responsible for reductive dechlorination are often more difficult to isolate and characterize. Organohalide-respiring bacteria, such as members of the phylum Chloroflexi (e.g., Dehalococcoides), are known to play a crucial role in the reductive dechlorination of chlorinated compounds, including PCBs. researchgate.net Research on sediments from the Venice Lagoon suggested that sulfate-reducing, spore-forming bacteria may be involved in the reductive dechlorination of pre-existing PCBs. oup.comnih.gov

Factors Influencing Microbial Degradation Rates

Several environmental factors can influence the rate and extent of microbial degradation of this compound. These include:

Bioavailability: PCBs are hydrophobic and tend to sorb strongly to soil and sediment particles, which can limit their availability to microorganisms. nih.gov The presence of surfactants can sometimes enhance bioavailability and, consequently, degradation rates. acs.org

Co-contaminants and Nutrients: The presence of other organic compounds can serve as primary growth substrates for co-metabolizing bacteria. The availability of nutrients such as nitrogen and phosphorus is also essential for microbial activity.

Temperature and pH: Microbial activity is generally optimal within specific temperature and pH ranges. For instance, the intracellular enzymes from Microbacterium paraoxydans involved in pentachlorobiphenyl degradation were found to be most effective at a pH of 6.0. nih.gov

Redox Potential: The redox potential of the environment determines whether aerobic or anaerobic processes will dominate.

Chlorination Pattern: The number and position of chlorine atoms on the biphenyl rings significantly affect the degradation rate. Highly chlorinated PCBs are generally more resistant to aerobic degradation, while the presence of ortho-substituted chlorines can hinder the initial dioxygenase attack. nih.gov Conversely, highly chlorinated PCBs are the preferred substrates for anaerobic reductive dechlorination. epa.gov

Biotransformation in Vertebrate Organisms

In vertebrates, including humans, PCBs are metabolized primarily in the liver through a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion.

Hepatic Metabolism and Cytochrome P450 Enzyme Systems

The primary enzymes responsible for the initial phase of PCB metabolism are the cytochrome P450 (CYP) monooxygenases. nih.gov These enzymes introduce a hydroxyl (-OH) group onto the PCB molecule, a process known as hydroxylation. This is a critical step that can lead to either detoxification or, in some cases, the formation of more toxic metabolites. nih.gov

While the specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified, studies on other pentachlorobiphenyls provide valuable insights. For example, the metabolism of 2,2',4,5,5'-pentachlorobiphenyl (PCB 101) in humans is known to be mediated by several CYP enzymes, with CYP2A6 showing robust activity. nih.govelectronicsandbooks.com Similarly, the metabolism of 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) is carried out by human liver microsomes, leading to the formation of hydroxylated metabolites. semanticscholar.org

For this compound (PCB 102), several hydroxylated metabolites have been identified, indicating that it is indeed a substrate for CYP enzymes. nih.gov The formation of these metabolites likely proceeds through an arene oxide intermediate. The position of hydroxylation is influenced by the chlorine substitution pattern of the parent compound.

Table 3: Known Hydroxylated Metabolites of this compound

| Metabolite Abbreviation | Full Metabolite Name |

| 3-OH-PCB 102 | 3-Hydroxy-2,2',4,5,6'-pentachlorobiphenyl |

| 6-OH-PCB 102 | 6-Hydroxy-2,2',4,5,6'-pentachlorobiphenyl |

| 3'-OH-PCB 102 | 3'-Hydroxy-2,2',4,5,6'-pentachlorobiphenyl |

| 4'-OH-PCB 102 | 4'-Hydroxy-2,2',4,5,6'-pentachlorobiphenyl |

Source: Adapted from literature data. nih.gov

These hydroxylated metabolites can undergo further biotransformation through phase II conjugation reactions, such as glucuronidation or sulfation, which further increases their water solubility and facilitates their elimination from the body.

Hydroxylation Pathways and Formation of Hydroxylated Metabolites (OH-PCBs)

Hydroxylation, the addition of a hydroxyl (-OH) group, is a primary and critical step in the metabolism of PCBs, generally rendering them more water-soluble and facilitating their excretion. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov The position of hydroxylation is influenced by the chlorine substitution pattern of the PCB congener.

For this compound (PCB 102), several potential hydroxylated metabolites have been identified. These metabolites are formed through the insertion of a hydroxyl group at various positions on the biphenyl rings. The nomenclature for these metabolites indicates the position of the hydroxyl group followed by the parent PCB number. A review of PCB metabolism has listed the following potential hydroxylated metabolites for PCB 102 nih.gov:

| Metabolite Name | Abbreviation |

| 3-hydroxy-2,2',4,5,6'-pentachlorobiphenyl | 3-OH-PCB 102 |

| 6-hydroxy-2,2',4,5,6'-pentachlorobiphenyl | 6-OH-PCB 102 |

| 3'-hydroxy-2,2',4,5,6'-pentachlorobiphenyl | 3'-OH-PCB 102 |

| 4'-hydroxy-2,2',4,5,6'-pentachlorobiphenyl | 4'-OH-PCB 102 |

Table 1: Potential Hydroxylated Metabolites of this compound (PCB 102). Data sourced from a comprehensive review on PCB metabolism. nih.gov

While these metabolites are listed as potential biotransformation products of PCB 102, detailed experimental studies confirming their formation and characterizing the specific CYP isoforms involved are limited in the currently available scientific literature. Research on other PCB congeners suggests that the formation of hydroxylated metabolites can be highly specific to the congener and the biological species. acs.orgacs.org

Methylthiolation and Methylsulfonylation Pathways and Metabolite Formation

In addition to hydroxylation, PCBs can undergo metabolism through pathways involving sulfur-containing groups, leading to the formation of methylthio- (MeS-) and methylsulfonyl- (MeSO2-) PCBs. These metabolites are formed through a pathway that is thought to involve the conjugation of the PCB or its epoxide metabolite with glutathione (B108866) (GSH), followed by further enzymatic processing.

The general pathway for the formation of methylsulfonyl metabolites involves the initial formation of an arene oxide intermediate, which is then conjugated with glutathione. This conjugate is subsequently metabolized to a cysteine conjugate, which can be cleaved by a C-S lyase to form a thiol. The thiol is then methylated to a methylthio-PCB, which can be further oxidized to a methylsulfinyl-PCB and finally to a stable methylsulfonyl-PCB. nih.gov

Enantioselective Biotransformation of Chiral Atropisomers (if applicable for relevant congeners)

Certain PCB congeners that have restricted rotation around the biphenyl bond due to the presence of three or more large ortho substituents can exist as stable, non-superimposable mirror images called atropisomers or enantiomers. The biotransformation of these chiral PCBs can be enantioselective, meaning that one enantiomer may be metabolized at a different rate than the other. uiowa.edu This can lead to an enrichment of one enantiomer in biological tissues.

This compound (PCB 102) possesses three ortho-chlorine atoms (at positions 2, 2', and 6'), which suggests that it could exhibit atropisomerism. However, specific studies investigating the enantioselective metabolism of PCB 102 are not prevalent in the reviewed literature.

Studies on other chiral PCBs, such as 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) and 2,2′,3,4′,6-pentachlorobiphenyl (CB91), have demonstrated enantioselective metabolism mediated by cytochrome P450 enzymes, particularly the CYP2B subfamily. acs.orgnih.gov This enantioselectivity varies depending on the specific PCB congener and the animal species. uiowa.edu For instance, the metabolism of different atropisomers of a chiral PCB can lead to the formation of different hydroxylated metabolites. nih.gov Without specific research on PCB 102, it remains unknown whether its metabolism is enantioselective and what the toxicological implications of such selectivity might be.

Interspecies Comparative Metabolic Studies (e.g., mink, mouse, rat models)

Comparative metabolic studies across different animal species are crucial for understanding the potential risks of PCBs to various organisms, including humans. Different species can exhibit significant variations in their ability to metabolize PCBs, leading to different metabolite profiles and toxicokinetics.

Specific comparative metabolic studies for this compound (PCB 102) in mink, mouse, and rat models were not found in the reviewed scientific literature. However, comparative studies on other pentachlorobiphenyl congeners highlight the importance of such research. For example, a study on 2,4,5,2',5'-pentachlorobiphenyl (PCB 101) in rats revealed the formation of a major monohydroxylated metabolite and a minor dihydroxylated metabolite. nih.gov In contrast, studies on other PCBs in different fish species and rats have also shown species-specific metabolic patterns. nih.gov

The lack of direct comparative data for PCB 102 across these key model organisms limits our ability to extrapolate metabolic information from one species to another and to assess the relative risks.

Tissue Distribution and Excretion of Metabolites in Biological Systems

The distribution and excretion of PCB metabolites are key determinants of their potential to accumulate in specific tissues and exert toxic effects. Hydroxylated and other polar metabolites are generally more readily excreted from the body than the parent PCB compounds.

Detailed studies on the tissue distribution and excretion of the specific metabolites of this compound (PCB 102) are not well-documented in the available scientific literature. General principles of PCB metabolism suggest that the more polar hydroxylated metabolites would be more likely to be excreted in urine and feces, either directly or after conjugation with glucuronic acid or sulfate (B86663). nih.gov

Research on other PCB congeners provides some insight into what might be expected for PCB 102. For instance, studies on a tetrachlorobiphenyl have shown that metabolites can be found in the liver, serum, and feces of rats. nih.gov The distribution of metabolites is not uniform, with certain metabolites showing a preference for specific tissues. For example, some hydroxylated PCBs have been found to be retained in blood, while methylsulfonyl metabolites can accumulate in specific tissues like the lungs and liver. The specific distribution patterns are highly dependent on the structure of the metabolite. researchgate.net Without dedicated studies on PCB 102, the specific tissue distribution and excretion patterns of its metabolites remain to be elucidated.

Advanced Analytical Methodologies for 2,2 ,4,5,6 Pentachlorobiphenyl Quantification

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial and most critical stage in the analysis of 2,2',4,5,6'-pentachlorobiphenyl involves its extraction from the sample matrix and subsequent cleanup to remove interfering substances. The choice of technique depends on the matrix type, with the goal of achieving high recovery of the analyte while minimizing co-extraction of interfering compounds.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized technique for the cleanup and preconcentration of PCBs from various sample extracts. nih.govphenomenex.com This chromatographic method is predicated on the partitioning of analytes between a solid sorbent and a liquid mobile phase. phenomenex.com For PCB analysis, SPE is effective in removing interfering compounds that could compromise the accuracy of subsequent chromatographic analysis. nih.govphenomenex.com

The process involves passing the sample extract through an SPE cartridge packed with a specific sorbent. The selection of the sorbent is critical and is based on the polarity of the target analyte and the interfering compounds. Common sorbents for PCB analysis include silica (B1680970) gel, Florisil®, and activated carbon. cdc.gov By carefully selecting the sorbent and the elution solvents, it is possible to selectively retain interfering compounds on the sorbent while allowing the PCBs, including this compound, to be eluted and collected. This results in a cleaner sample extract with a higher concentration of the target analyte, leading to improved detection limits and more accurate quantification. phenomenex.com

A study on the distribution of PCB metabolites in rats utilized a liquid-liquid extraction followed by a solid-phase extraction cleanup with acidified silica gel for tissue, serum, and cecum samples. nih.gov Another approach for analyzing PCBs and polycyclic aromatic hydrocarbons (PAHs) in water samples employed a specialized SPE device with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, demonstrating the versatility of SPE methods. nih.gov

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also referred to as Pressurized Solvent Extraction (PSE), is an advanced and automated technique for extracting organic analytes from solid and semi-solid samples. thermofisher.comwikipedia.orgtaylorandfrancis.com This method utilizes organic solvents at elevated temperatures (up to 200°C) and pressures (1500-2000 psi). wikipedia.orgtaylorandfrancis.com These conditions maintain the solvent in a liquid state above its atmospheric boiling point, which significantly enhances the extraction efficiency and speed. thermofisher.comwikipedia.org

The elevated temperature and pressure increase the solubility and diffusion rate of the analytes, and disrupt the interactions between the analyte and the sample matrix, such as van der Waals forces and hydrogen bonds. thermofisher.com This results in a more efficient and rapid extraction process compared to traditional methods like Soxhlet extraction, with the added benefits of reduced solvent consumption and time. thermofisher.comthermofisher.com ASE is a U.S. EPA-approved method (Method 3545A) for the extraction of a wide range of organic compounds, including PCBs, from various environmental matrices. thermofisher.comthermofisher.com Research has demonstrated the successful application of ASE for the extraction of PCBs from polyurethane foam (PUF) air sampling cartridges, with results comparable to conventional Soxhlet extraction but with significantly reduced time and solvent usage. thermofisher.comresearchgate.net

Gel Permeation Chromatography (GPC) Cleanup

Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography, is a highly effective cleanup technique for removing high-molecular-weight interferences from sample extracts prior to PCB analysis. gilsoncn.comlabtechus.com This method is particularly crucial for complex biological and environmental samples, such as fish tissue and adipose tissue, which contain large amounts of lipids, proteins, and other macromolecules that can interfere with gas chromatographic analysis. gilsoncn.comnih.gov

In GPC, the sample extract is passed through a column packed with a porous gel, typically a cross-linked divinylbenzene-styrene copolymer. gilsoncn.com The separation is based on the size of the molecules. Larger molecules, such as lipids, are excluded from the pores of the gel and elute from the column first. Smaller molecules, including PCB congeners like this compound, can penetrate the pores of the gel to varying degrees and therefore have a longer retention time, eluting later. This allows for the effective separation and removal of the high-molecular-weight interferences. labtechus.com

A study evaluating GPC for the cleanup of human adipose tissue demonstrated nearly quantitative removal of lipids with minimal loss of PCB mixtures. nih.gov Another study highlighted the efficacy of GPC in removing lipids from fish tissue extracts, which helps to prevent the buildup of nonvolatile materials on the GC injection port and analytical column, thereby improving analytical results and reducing instrument maintenance. gilsoncn.com GPC cleanup has been successfully applied to a variety of matrices, including soil, sediment, and oily wastes, with analyte recoveries for PCBs and other pollutants ranging from 87-112%. nih.gov

Chromatographic Separation Techniques

Following sample preparation and cleanup, the accurate quantification of this compound relies on high-performance chromatographic separation techniques coupled with sensitive detectors.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas Chromatography with Electron Capture Detection (GC-ECD) is a well-established and highly sensitive method for the analysis of halogenated organic compounds, including PCBs. cdc.govmeasurlabs.com The ECD is particularly selective for electronegative compounds, making it an ideal detector for the trace-level quantification of chlorinated compounds like this compound. measurlabs.comchromatographyonline.com

In GC-ECD, the sample extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. tdi-bi.com The column separates the different PCB congeners based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the ECD. The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and a constant current. measurlabs.com When an electronegative compound like a PCB passes through the detector, it captures some of these electrons, causing a decrease in the current. This change in current is proportional to the concentration of the analyte. measurlabs.com

The use of dual capillary columns with different stationary phases, such as a DB-5 and a DB-17HT, can be employed for analyte confirmation. tdi-bi.com While highly sensitive, the ECD has a limited linear range, necessitating a multi-point calibration curve for accurate quantification. tdi-bi.com

Table 1: GC-ECD Operating Conditions for Pesticide Analysis (Example based on U.S. EPA Method 8081)

| Parameter | Condition |

|---|---|

| Injector | Instant Connect Split/Splitless (SSL) |

| Column Oven Program | Initial 100 °C (hold 1.0 min), ramp 20 °C/min to 180°C, ramp 5 °C/min to 270 °C, ramp 20 °C/min to 320 °C (hold 2.0 min) |

| Detector | Instant Connect Electron Capture Detector (ECD) |

This table presents example operating conditions which can be adapted for PCB analysis. thermofisher.com

High-Resolution Gas Chromatography (HRGC) for Congener Separation

High-Resolution Gas Chromatography (HRGC) utilizes long capillary columns with narrow internal diameters to achieve superior separation of individual PCB congeners. cdc.gov This is crucial because the toxicity and environmental fate of PCBs vary significantly between different congeners. The ability to separate and quantify specific congeners, including this compound, is essential for accurate risk assessment. clu-in.org

While HRGC has significantly improved the separation of PCB congeners compared to older packed column techniques, complete separation of all 209 congeners on a single column remains a challenge due to co-elution of certain congeners. cdc.gov The selection of the appropriate capillary column is critical for resolving complex mixtures of PCBs. Commonly used stationary phases include DB-5, C-18, and Rtx-1MS. cdc.govmdpi.com A study characterizing nine different GC columns demonstrated that the Rxi-17SilMS column showed a significant difference in selectivity for PCBs, which can be exploited to optimize the separation of difficult-to-resolve congeners. mdpi.com

For the most demanding applications requiring the identification and quantification of all 209 PCB congeners, HRGC is often coupled with high-resolution mass spectrometry (HRGC/HRMS). clu-in.orgnih.govnih.gov This combination provides the highest degree of selectivity and sensitivity, allowing for the accurate measurement of individual congeners even at very low concentrations. clu-in.org

Table 2: Comparison of Analytical Methods for PCB Analysis

| Method | Resolution | Target | Relative Cost |

|---|---|---|---|

| HRGC/HRMS (e.g., EPA 1668) | High | Individual Congeners | High |

| GC/LRMS | Low | Homolog Groups | Medium |

| GC/ECD (e.g., EPA 8082A) | Low | Aroclors | Low |

This table provides a general comparison of common analytical methods for PCBs. clu-in.org

Liquid Chromatography (LC) Approaches for Polar Metabolites (e.g., HO-PCBs)

The analysis of polar metabolites of PCBs, particularly hydroxylated PCBs (HO-PCBs), presents unique challenges that are effectively addressed by liquid chromatography (LC). Unlike the parent PCB compounds, the polar nature of HO-PCBs makes them amenable to LC-based separation techniques, often eliminating the need for derivatization, which is typically required for gas chromatography (GC) analysis. oup.comresearchgate.net

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has emerged as a viable alternative for the qualitative and quantitative determination of HO-PCBs. oup.com Reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. oup.com The separation of HO-PCBs can be optimized by adjusting the mobile phase composition, such as the ratio of water to organic solvents like methanol (B129727) or acetonitrile, and the use of additives like formic acid. nih.gov

For complex matrices such as blood plasma, serum, and various animal-derived foods, sample preparation is a critical step. oup.comnih.gov This often involves extraction with organic solvents like a mixture of n-hexane and dichloromethane, followed by cleanup steps to remove lipids and other interfering substances. nih.gov Techniques such as solid-phase extraction (SPE) with materials like Florisil are employed to isolate the HO-PCB fraction before LC analysis. oup.com

Recent advancements have seen the increasing application of ultra-performance liquid chromatography (UPLC), which offers faster separations and higher resolution compared to traditional HPLC. nih.gov Despite the advantages of LC-based methods in directly analyzing polar metabolites, challenges remain in achieving the same level of separation for all HO-PCB congeners as can be obtained with high-resolution GC columns. nih.gov

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is a powerful and indispensable tool for the detection and identification of this compound and other PCB congeners. Its high sensitivity and selectivity allow for the differentiation of individual congeners from complex environmental and biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS)

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of PCBs. cdc.gov The gas chromatograph separates the different PCB congeners based on their volatility and interaction with the capillary column, while the mass spectrometer detects and identifies them based on their mass-to-charge ratio (m/z). researchgate.net For this compound, the characteristic chlorine isotope patterns in the mass spectrum, particularly around m/z 326, aid in its identification. researchgate.net

High-resolution mass spectrometry (HRMS) offers a significant advantage over low-resolution MS by providing much higher mass accuracy. nih.gov This allows for the differentiation of target analytes from interfering ions with the same nominal mass, thereby increasing the certainty of identification. nih.gov Miniaturized high-resolution time-of-flight mass spectrometers (TOF-MS) have been developed that can achieve mass resolutions comparable to traditional magnetic sector instruments, enabling fast and accurate PCB analysis. nih.gov HRMS is particularly valuable in complex matrices where the potential for interference is high. acs.org

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry, or MS/MS, provides an additional layer of selectivity and is particularly useful for analyzing complex samples. thermofisher.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are then analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio for the target analyte. researchgate.netnih.gov

The selectivity of MS/MS is crucial for distinguishing between isomeric compounds, which can be challenging with single-stage MS alone. nih.gov Studies have shown that standardizing collision energies, for instance at 20 eV, can improve the consistency of MS/MS data across different instrument platforms. nih.gov This enhanced selectivity makes MS/MS a powerful tool for the targeted analysis of specific PCB congeners in complex environmental and biological samples. acs.org

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled internal standard of the target analyte (e.g., 13C-labeled this compound) to the sample before extraction and analysis. nih.gov

The isotopically labeled standard behaves almost identically to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, any losses that occur during sample handling are compensated for, leading to a highly accurate and precise quantification. nih.govnih.govnih.gov This technique is particularly valuable for complex matrices where extraction efficiencies can be variable. nih.gov

Quality Assurance and Quality Control (QA/QC) in Congener Analysis

Robust quality assurance and quality control (QA/QC) procedures are imperative for generating reliable and defensible data in the analysis of PCB congeners. These procedures encompass the entire analytical process, from sample collection to data reporting. epa.govunitar.org

Key elements of a QA/QC program for PCB analysis include:

Method Blanks: Analyzing a sample free of the target analyte to check for contamination introduced during the analytical process. epa.govunitar.org

Laboratory Control Samples (LCS): Analyzing a standard reference material with a known concentration of the analyte to assess the accuracy and precision of the method. epa.govunitar.org

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): Adding a known amount of the analyte to a sample to evaluate the effect of the sample matrix on the analytical method. epa.govunitar.org

Surrogates: Adding a non-target compound with similar chemical properties to the target analyte to every sample to monitor the efficiency of the extraction and analysis process. epa.gov

Initial and Continuing Calibration Verification: Regularly checking the calibration of the instrument to ensure its accuracy over time. epa.gov

Adherence to standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA), and the implementation of a comprehensive Quality Assurance Project Plan (QAPP) are essential for ensuring data quality. wa.govwa.gov

Development of Certified Reference Materials and Interlaboratory Studies

The availability of certified reference materials (CRMs) and participation in interlaboratory studies are crucial for ensuring the accuracy and comparability of PCB congener analysis among different laboratories. researchgate.netnih.gov

CRMs are materials with well-characterized and certified concentrations of specific analytes. accustandard.comsigmaaldrich.comaccustandard.comaccustandard.com They are used to calibrate instruments, validate analytical methods, and assess the accuracy of laboratory performance. Several organizations produce and distribute CRMs for a wide range of PCB congeners, including this compound, in various matrices such as isooctane. accustandard.comaccustandard.com

Mechanistic Ecological and Biological Interactions of 2,2 ,4,5,6 Pentachlorobiphenyl

Molecular and Cellular Mechanisms of Interaction (Non-Clinical Focus)

The biological interactions of 2,2',4,5,6'-pentachlorobiphenyl and structurally similar congeners are multifaceted, involving specific molecular targets that lead to a cascade of cellular events. These interactions are often independent of the well-known aryl hydrocarbon receptor (AhR) pathway associated with coplanar PCBs.

Modulation of Ryanodine (B192298) Receptor Function and Calcium Signaling Pathways

Certain non-coplanar PCBs, which include this compound, are recognized for their ability to interfere with intracellular calcium (Ca²⁺) signaling by directly modulating ryanodine receptors (RyRs). RyRs are large protein complexes that form Ca²⁺ release channels in the sarcoplasmic/endoplasmic reticulum, playing a critical role in cellular function. capes.gov.br

Research on the closely related chiral congener 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) reveals that its interaction with RyRs is highly specific and stereoselective. fao.org The different spatial arrangements of its atropisomers (aR- and aS-PCB 95) result in distinct effects on RyR function. Studies on RyR1-enriched microsomes have shown that the aR-PCB 95 enantiomer exhibits significantly greater potency and efficacy in activating the receptor compared to the aS-PCB 95 form. fao.org This enhanced activation leads to increased Ca²⁺ efflux from intracellular stores. fao.org Chronic exposure of developing hippocampal neuronal networks to nanomolar concentrations of PCB 95 demonstrated divergent effects on synchronous Ca²⁺ oscillations, further highlighting the compound's ability to disrupt precise Ca²⁺ signaling processes in neuronal systems. fao.org

Table 1: Enantioselective Effects of PCB 95 Atropisomers on Ryanodine Receptor 1 (RyR1)

| Parameter | rac-PCB 95 (Mixture) | aR-PCB 95 | aS-PCB 95 |

|---|---|---|---|

| Potency (EC₅₀) | Intermediate | 0.20 ± 0.05 μM | >4x lower than aR |

| Efficacy (Bₘₐₓ) | Intermediate | 3.74 ± 0.07 μM | ~1.3x lower than aR |

| Ca²⁺ Efflux Rate | Intermediate | 7.72 ± 0.31 nmol/sec/mg | >3x lower than aR |

Data sourced from studies on 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) fao.org

Interactions with Endocrine Systems (e.g., Thyroid Hormone Homeostasis, excluding direct health effects)

PCBs are known endocrine disruptors, with many congeners interfering with thyroid hormone (TH) homeostasis. wur.nlnih.gov The mechanisms often involve disrupting TH synthesis, transport, and metabolism. wur.nl

Studies on 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB118) show it can induce thyroid dysfunction by impairing the expression of the sodium/iodide symporter (NIS) protein, which is essential for the first step of TH biosynthesis. jst.go.jpnih.gov This effect is linked to mitochondrial damage and increased oxidative stress, which activates the c-Jun N-terminal kinase (JNK) pathway. jst.go.jpnih.govresearchgate.net Similarly, exposure to 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) has been shown to decrease serum levels of thyroxine (T4) and triiodothyronine (T3) in animal models, suggesting it acts as a disruptor of the hypothalamic-pituitary-thyroid axis. nih.gov The structural similarity of these compounds to this compound suggests a potential for similar disruptive interactions with the thyroid system.

Enzymatic Induction and Inhibition Profiles in Biological Systems

The enzymatic response to PCBs varies significantly depending on the congener's structure. While some PCBs are potent inducers of cytochrome P450 (CYP) enzymes, others have different targets. The highly ortho-substituted congener 2,2',4,6,6'-pentachlorobiphenyl (B1211706) (PCB 104) has been shown to specifically induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and prostaglandin (B15479496) synthesis. oup.comnih.gov This induction was observed at both the mRNA and protein levels in Rat-1 cells, leading to an eight-fold increase in prostaglandin E₂ (PGE₂) production. oup.com This effect was found to be mediated through the CRE site in the COX-2 promoter. nih.gov In contrast, the coplanar congener 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) potently induces CYP1A1 but does not induce apoptosis in human monocytic cells, unlike ortho-substituted congeners. nih.gov This highlights a divergence in enzymatic induction profiles based on chlorination patterns.

Structure-Activity Relationships Governing Biological Interactions

The biological activity of a PCB congener is fundamentally dictated by its three-dimensional structure, specifically the number and position of chlorine atoms.

Ortho-Substitution and Non-Coplanarity: Congeners with multiple chlorine atoms in the ortho positions (2, 2', 6, 6'), such as this compound, are forced into a non-coplanar or "atropisomeric" configuration. This steric hindrance prevents them from binding effectively to the aryl hydrocarbon receptor (AhR). Instead, their toxicity is often mediated through AhR-independent mechanisms, such as the modulation of ryanodine receptors and induction of apoptosis. fao.orgnih.gov For example, the highly ortho-substituted 2,2',4,6,6'-pentachlorobiphenyl induces apoptosis in human monocytic cells, whereas the coplanar 3,3',4,4',5-pentachlorobiphenyl does not. nih.gov

In Vitro and In Vivo Model Systems for Mechanistic Research

A variety of model systems have been employed to investigate the mechanisms of action of pentachlorobiphenyls.

In Vivo Models:

Wistar Rats: Used to demonstrate that PCB118 induces thyroid dysfunction and mitochondrial damage in thyroid tissues following intraperitoneal injection. jst.go.jpnih.govresearchgate.net

Sprague-Dawley Rats: Adolescent rats of this strain were used in nose-only inhalation studies to investigate the disposition and metabolism of inhaled PCBs like PCB52. nih.gov

Early-weaned Male Rats: Utilized to show that PCB-95 exposure disrupts the hypothalamic-pituitary-thyroid axis, leading to decreased serum thyroid hormone levels. nih.gov

In Vitro Models:

RyR1-Enriched Microsomes: A cell-free system isolated from muscle tissue used to directly measure the binding and functional effects of PCB 95 enantiomers on the ryanodine receptor. fao.org

Hippocampal Neuronal Networks: Primary cell cultures used to study the effects of chronic, low-dose PCB 95 exposure on the development and function of neuronal circuits, specifically synchronous Ca²⁺ oscillations. fao.org

FRTL-5 Rat Thyroid Cells: An established cell line for studying thyroid function, used to investigate the cellular mechanisms of PCB118-induced toxicity, including decreased NIS expression and increased oxidative stress. jst.go.jpresearchgate.net

Rat-1 and p53-deficient Cells: Fibroblast cell lines used to demonstrate that 2,2',4,6,6'-pentachlorobiphenyl induces COX-2 expression through a pathway involving ERK1/2 MAPK and p53. oup.comnih.gov

Human Monocytic U937 Cells: A human cell line used to show that ortho-substituted PCBs like 2,2',4,6,6'-pentachlorobiphenyl can induce apoptosis via a mechanism independent of the AhR. nih.gov

Table 2: Summary of Research Models for Pentachlorobiphenyls

| Model System | Organism/Tissue of Origin | Compound(s) Studied | Key Finding | Reference(s) |

|---|---|---|---|---|

| In Vivo | ||||

| Wistar Rat | Rat | PCB118 | Thyroid dysfunction, mitochondrial damage | jst.go.jpnih.govresearchgate.net |

| Sprague-Dawley Rat | Rat | PCB52 | Inhalation disposition and metabolism | nih.gov |

| In Vitro | ||||

| Hippocampal Neurons | Rat | PCB 95 | Disruption of synchronous Ca²⁺ oscillations | fao.org |

| FRTL-5 Cells | Rat Thyroid | PCB118 | Reduced NIS expression, oxidative stress | jst.go.jpresearchgate.net |

| Rat-1 Cells | Rat Fibroblast | 2,2',4,6,6'-PeCB | COX-2 induction | oup.comnih.gov |

Biochemical Pathways Involved in Biological Response

The interaction of this compound and its structural analogs with cellular components triggers several distinct biochemical pathways.

Calcium Signaling Pathway: As a primary target, the modulation of ryanodine receptors by non-coplanar PCBs directly alters intracellular Ca²⁺ homeostasis. This disruption can affect a multitude of Ca²⁺-dependent processes, including neurotransmission and muscle contraction. fao.org

Oxidative Stress and JNK Pathway: Research on PCB118 has shown that it can induce mitochondrial damage, leading to an overproduction of reactive oxygen species (ROS). jst.go.jpnih.gov This oxidative stress, in turn, activates the phospho-c-Jun N-terminal kinase (P-JNK) signaling cascade, which has been linked to the observed thyroid dysfunction. jst.go.jpnih.gov

MAPK/p53-Mediated COX-2 Induction: The induction of COX-2 by 2,2',4,6,6'-pentachlorobiphenyl is dependent on the activation of the ERK1/2 MAPK pathway and the tumor suppressor protein p53. oup.comnih.gov This suggests a compensatory cellular response aimed at mitigating the compound's toxicity. nih.gov

Mitochondrial Apoptotic Pathway: In certain cell types, ortho-substituted PCBs can trigger programmed cell death. nih.gov This process involves the mitochondrial pathway, characterized by the attenuation of the anti-apoptotic protein Bcl-xL, the release of cytochrome c from mitochondria into the cytoplasm, and the subsequent activation of executioner caspase-3. nih.gov

Metabolic Pathways: Like other PCBs, pentachlorobiphenyls are subject to metabolic transformation in biological systems. This typically involves hydroxylation by cytochrome P450 enzymes (such as CYP2B subfamilies), followed by potential conjugation to form sulfated or methoxylated metabolites. kobe-u.ac.jpacs.org These metabolic processes can alter the toxicity and biological activity of the parent compound. acs.org

Table of Mentioned Compounds

| Compound Name | Abbreviation / PCB No. |

|---|---|

| This compound | PCB 102 |

| 2,2',3,5',6-Pentachlorobiphenyl | PCB 95 |

| 2,3',4,4',5-Pentachlorobiphenyl | PCB 118 |

| 2,2',4,6,6'-Pentachlorobiphenyl | PCB 104 |

| 3,3',4,4',5-Pentachlorobiphenyl | PCB 126 |

| 2,2',5,5'-Tetrachlorobiphenyl | PCB 52 |

| 3,3',4,4'-Tetrachlorobiphenyl | PCB 77 |

| 2,2',3,4,4',5,6,6'-Octachlorobiphenyl | PCB 204 |

| Prostaglandin E₂ | PGE₂ |

| Thyroxine | T4 |

Environmental Remediation and Degradation Strategies for Pcbs

Biological Remediation Approaches

Biological methods offer an environmentally friendly and potentially cost-effective means of addressing PCB contamination. These approaches primarily involve the use of microorganisms and plants to break down or contain the pollutants.

Bioremediation Using Microorganisms

The metabolic diversity of microorganisms is a cornerstone of bioremediation. Both aerobic and anaerobic bacteria have demonstrated the ability to degrade PCBs, although the mechanisms and efficiencies vary.

Aerobic bacteria often utilize a cometabolic process, where the degradation of PCBs is facilitated by the presence of a primary growth substrate, such as biphenyl (B1667301). nih.gov The biphenyl catabolic pathway is a key mechanism in this process. dtu.dk Strains of Rhodococcus, Burkholderia, and Pseudomonas are among the well-studied aerobic bacteria capable of degrading a range of PCB congeners. dtu.dk For instance, Burkholderia sp. LB400 is known to oxidize a wide array of PCBs. dtu.dk Recent research has also highlighted Microbacterium paraoxydans as a novel bacterium capable of degrading pentachlorobiphenyl (PentaCB). nih.gov Studies have shown that intracellular enzymes from M. paraoxydans can achieve complete degradation of 1 mg/L of PCB101 (a pentachlorobiphenyl) within 12 hours at an optimal pH of 6.0. nih.gov

Anaerobic bacteria, on the other hand, primarily degrade PCBs through reductive dechlorination. researchgate.net This process involves the removal of chlorine atoms from the biphenyl structure, which typically results in less chlorinated and less toxic congeners. researchgate.net These less chlorinated biphenyls can then be further degraded by aerobic bacteria, leading to the concept of sequential anaerobic-aerobic biodegradation as an effective strategy for comprehensive PCB remediation. nih.gov An anaerobic methanogenic microbial consortium has been shown to dechlorinate 2,3,4,5,6-pentachlorobiphenyl (B96224) to biphenyl through a series of dechlorination steps. researchgate.net

The effectiveness of bioremediation can be enhanced by several factors. The addition of surfactants can increase the bioavailability of PCBs to microorganisms. researchgate.net For example, the use of biosurfactants like rhamnolipids and saponin (B1150181) significantly increased the biodegradation of PCBs by Stenotrophomonas maltophilia and Achromobacter xylosoxidans. researchgate.net

Table 1: Microorganisms Involved in 2,2',4,5,6'-Pentachlorobiphenyl Degradation

| Microorganism | Type | Degradation Pathway | Key Findings |

| Microbacterium paraoxydans | Aerobic Bacteria | Enzymatic degradation | Intracellular enzymes completely degraded 1 mg/L of a pentachlorobiphenyl (PCB101) in 12 hours. nih.govnih.gov |

| Burkholderia sp. LB400 | Aerobic Bacteria | Co-metabolism (biphenyl pathway) | Oxidizes a wide range of PCB congeners. dtu.dk |

| Rhodococcus sp. RHA1 | Aerobic Bacteria | Co-metabolism (biphenyl pathway) | Effective PCB degrader that survives well in soil. dtu.dk |

| Anaerobic Microbial Consortium | Anaerobic Bacteria | Reductive dechlorination | Dechlorinated 2,3,4,5,6-pentachlorobiphenyl to biphenyl. researchgate.net |

| Stenotrophomonas maltophilia | Aerobic Bacteria | Biodegradation | Degradation enhanced by the addition of biosurfactants. researchgate.net |

| Achromobacter xylosoxidans | Aerobic Bacteria | Biodegradation | Degradation enhanced by the addition of biosurfactants. researchgate.net |

Phytoremediation Potential

Phytoremediation harnesses the ability of plants to remove, degrade, or stabilize environmental contaminants. For PCBs, phytoextraction and rhizoremediation are considered the most effective approaches. nih.gov In phytoextraction, plants take up PCBs from the soil and accumulate them in their tissues. Rhizoremediation involves the degradation of PCBs in the soil by microorganisms that are stimulated by the presence of plant roots. nih.gov

The rhizosphere, the soil region directly influenced by plant roots, provides a favorable environment for PCB-degrading microorganisms due to the release of root exudates that can serve as co-metabolites. nih.gov For example, studies have shown that willow plants (Salix sp.) in combination with the bacterium Pseudomonas fluorescens F113 can enhance the degradation of PCBs in soil. dtu.dk

Table 2: Plants with Phytoremediation Potential for PCBs

| Plant Species | Phytoremediation Type | Associated Microorganisms | Key Findings |

| Horseradish (Armoracia rusticana) | Rhizoremediation | Hydrogenophaga palleronii, Achromobacter xylosoxidans subsp. xylosoxidans, Methylobacillus flagellatus | Metabolism and catabolism of biphenyl in the rhizosphere. nih.gov |

| Alfalfa (Medicago sativa L.) | Rhizoremediation | Rhizobium meliloti | Enhanced removal of PCBs. nih.gov |

| Willow (Salix sp.) | Phytoextraction/Rhizoremediation | Pseudomonas fluorescens F113 derivatives | Bacteria demonstrated good survival in the willow rhizosphere and potential to degrade a large spectrum of PCB congeners. dtu.dk |

Chemical and Physical Treatment Technologies

In addition to biological methods, several chemical and physical technologies have been developed for the remediation of PCB-contaminated sites. These methods are often faster but can be more costly and energy-intensive.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and soil. hristov.com AOPs are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH) that can oxidize a wide range of organic compounds, including PCBs, ultimately mineralizing them into carbon dioxide, water, and inorganic ions. hristov.comresearchgate.net

Common AOPs include:

Fenton and Photo-Fenton Reactions: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. researchgate.net The efficiency of the Fenton process is highly pH-dependent, with optimal degradation typically occurring at acidic pH. researchgate.net The photo-Fenton process enhances the degradation rate by using UV light to regenerate Fe²⁺ from Fe³⁺, thus allowing the catalytic cycle to continue. researchgate.net

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by ultraviolet light to generate hydroxyl radicals. hristov.com

Ozonation: Ozone (O₃) can directly oxidize organic compounds or decompose to form hydroxyl radicals.

Photocatalysis: This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. who.intnih.gov

Studies have shown that AOPs can achieve high removal efficiencies for PCBs, ranging from 77% to 99%. nih.gov For instance, the oxidation of pentachlorophenol, a related chlorinated aromatic compound, was very rapid in the first 15 minutes of a photo-Fenton reaction. hristov.com

Table 3: Advanced Oxidation Processes for PCB Degradation

| AOP Method | Reagents/Conditions | Mechanism | Efficiency |

| Fenton | Fe²⁺, H₂O₂, acidic pH | Generation of hydroxyl radicals (•OH). researchgate.net | High degradation efficiency, but pH dependent. researchgate.net |

| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV light | Enhanced •OH production through photochemical regeneration of Fe²⁺. researchgate.net | Faster degradation than standard Fenton. hristov.com |

| UV/H₂O₂ | UV light, H₂O₂ | Photolysis of H₂O₂ to form •OH. hristov.com | Effective for degradation of various organic pollutants. hristov.com |

| Photocatalysis | TiO₂, UV light | Generation of •OH on the catalyst surface. who.intnih.gov | Can achieve high mineralization rates. who.int |

| Persulfate Oxidation | Persulfate (S₂O₈²⁻), heat/UV/catalyst | Generation of sulfate (B86663) radicals (SO₄•⁻). nih.gov | Effective over a wide pH range. nih.gov |

Thermal Degradation Methods

Thermal degradation methods use high temperatures to destroy PCBs.

Incineration: This is a high-temperature combustion process that can effectively destroy PCBs. However, it is an energy-intensive method and can potentially lead to the formation of other toxic byproducts, such as dioxins and furans, if not properly controlled. researchgate.net

Pyrolysis: This process involves the thermal decomposition of organic materials in the absence of oxygen. Pyrolysis can break down PCBs into smaller, less harmful molecules.

Dechlorination Technologies

Dechlorination technologies aim to remove chlorine atoms from the PCB molecule, thereby reducing its toxicity.

Base-Catalyzed Decomposition (BCD): This chemical process typically involves heating the contaminated material with a hydrogen-donating solvent, a catalyst, and an alkaline reagent to strip chlorine atoms from the biphenyl rings.

Reductive Dechlorination: As mentioned in the bioremediation section, this process can also be achieved through chemical means, often using zero-valent metals like iron (Fe⁰) as the reducing agent. nih.gov Fe-based reductive dechlorination is influenced by environmental factors such as pH and temperature. nih.gov

Innovative Approaches for PCB Contamination Management